N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O4/c1-29-9-3-4-17-14-18(5-7-21(17)29)22(30-10-12-34-13-11-30)16-27-24(31)25(32)28-20-15-19(26)6-8-23(20)33-2/h5-8,14-15,22H,3-4,9-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAUXXFMTQXWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a chloro-methoxyphenyl moiety with a tetrahydroquinoline structure and a morpholine group, suggesting diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 922065-97-2
- Molecular Formula : C20H26ClN3O2
- Molecular Weight : 373.89 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chloro-Methoxyphenyl Group | Enhances lipophilicity and biological activity |
| Tetrahydroquinoline Moiety | Known for various pharmacological effects |
| Morpholine Group | Contributes to solubility and receptor binding |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The tetrahydroquinoline structure is associated with anti-cancer properties due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound might also inhibit bacterial growth.
The exact mechanisms of action are still under investigation; however, initial findings suggest that the compound may interact with multiple biological targets. Potential mechanisms include:
- Inhibition of Kinase Activity : The presence of the chloro-methoxyphenyl group may allow the compound to act as a kinase inhibitor, which is crucial in cancer therapy.
- Modulation of Receptor Activity : The morpholine group could facilitate binding to various receptors, influencing downstream signaling pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Study A : Evaluated the compound's effect on human breast cancer cells (MCF7) and found a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(2,4-dichloro-5-methoxyphenyl)-4-methoxybenzamide | Contains dichloro and methoxy groups | Active against tyrosine kinases |
| Bosutinib | Competitive inhibitor of Src and ABL kinases | Distinct binding affinities |
| 5-chloro-N-(pyridinylmethyl)benzamide | Contains a pyridine ring | Potential anti-cancer properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with analogs in the ethanediamide family. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
*THQ: 1,2,3,4-tetrahydroquinoline
Key Observations:
Substituent Effects on Polarity: The morpholin-4-yl group (present in the target compound) introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the piperidin-1-yl analog .
Molecular Weight and Bioavailability :
- The target compound (MW 526.03) exceeds the piperidine analog (MW 485.00), suggesting possible differences in pharmacokinetic profiles, such as absorption or metabolic stability .
Structural Flexibility :
- The 1-methyl-THQ moiety in all analogs provides a rigid hydrophobic core, while substituents at the ethyl position (R1) dictate secondary interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
